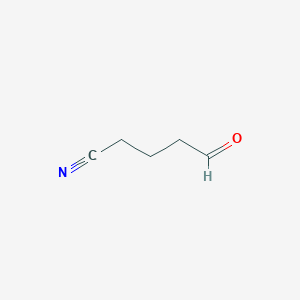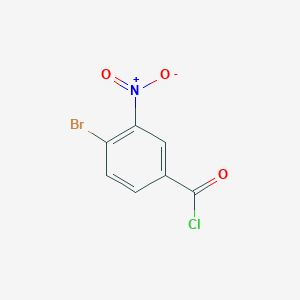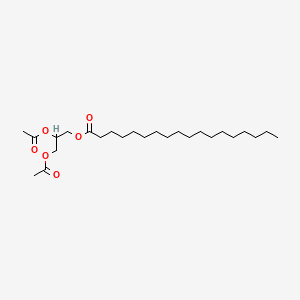
Ether, o-tolyl p-tolyl
Übersicht
Beschreibung
Ether, o-tolyl p-tolyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of an o-tolyl group and a p-tolyl group bonded to the oxygen atom. Tolyl groups are derived from toluene and are commonly found in various chemical compounds .
Wissenschaftliche Forschungsanwendungen
Ether, o-tolyl p-tolyl, has several applications in scientific research:
Organic Synthesis: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Material Science: Utilized in the synthesis of chiral materials and organogelators.
Wirkmechanismus
Target of Action
This compound is structurally related to tolyl groups, which are commonly found in diverse chemical compounds . .
Mode of Action
Compounds with similar structures, such as tolyl groups, are known to interact with their targets through various mechanisms, including nucleophilic substitution and free radical reactions .
Pharmacokinetics
It is known that tolyl groups, which are structurally similar, are nonpolar and hydrophobic , suggesting that this compound may have similar properties affecting its bioavailability.
Biochemische Analyse
Biochemical Properties
Tolyl groups, which are part of its structure, are known to be involved in various biochemical reactions . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .
Cellular Effects
It is known that tolyl groups, which are part of its structure, can influence cellular processes . For instance, tolyl groups are known to be involved in the structure of diverse chemical compounds, suggesting that they may play a role in cellular metabolism .
Molecular Mechanism
It is known that tolyl groups, which are part of its structure, can interact with various biomolecules . For instance, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, suggesting that they may interact with enzymes and other proteins .
Temporal Effects in Laboratory Settings
It is known that tolyl groups, which are part of its structure, can influence the stability and degradation of compounds .
Dosage Effects in Animal Models
It is known that tolyl groups, which are part of its structure, can influence the effects of compounds in animal models .
Metabolic Pathways
It is known that tolyl groups, which are part of its structure, can influence the metabolic pathways of compounds .
Transport and Distribution
It is known that tolyl groups, which are part of its structure, can influence the transport and distribution of compounds .
Subcellular Localization
It is known that tolyl groups, which are part of its structure, can influence the subcellular localization of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethers, including o-tolyl p-tolyl ether, can be achieved through several methods. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For o-tolyl p-tolyl ether, the reaction would involve the use of o-tolyl alcohol and p-tolyl halide under basic conditions.
Industrial Production Methods
Industrial production of ethers often involves acid-catalyzed dehydration of alcohols. this method is more suitable for symmetrical ethers. For unsymmetrical ethers like o-tolyl p-tolyl ether, the Williamson ether synthesis remains a preferred method due to its versatility and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ether, o-tolyl p-tolyl, can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can decompose explosively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Major Products Formed
Oxidation: Formation of peroxides.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the tolyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Tolyl ether: Similar structure but with both tolyl groups in the para position.
o-Tolyl ether: Similar structure but with both tolyl groups in the ortho position.
Uniqueness
Ether, o-tolyl p-tolyl, is unique due to the presence of both ortho and para tolyl groups, which can lead to distinct steric and electronic properties compared to its symmetrical counterparts. This uniqueness can influence its reactivity and applications in various chemical processes .
Eigenschaften
IUPAC Name |
1-methyl-2-(4-methylphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPVFWSONCRYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187630 | |
| Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3402-72-0 | |
| Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003402720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Hexyloxy)phenyl]methanol](/img/structure/B3051403.png)









